N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyridazine ring and a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group enhances solubility and may modulate receptor binding.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-28-16-9-7-13(11-17(16)29-2)14-8-10-20(27)25(24-14)12-19(26)23-21-22-15-5-3-4-6-18(15)30-21/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
IEOWRGIATQFKNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridazinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyridazine derivative, which is known for enhancing biological activity through structural modifications. The molecular formula is , with a molecular weight of approximately 394.45 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.45 g/mol |
| InChI Key | [to be provided] |
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable inhibitory effects on cell proliferation and migration.
-
Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
-
Mechanisms of Action :
- Induction of apoptosis
- Cell cycle arrest at G1 phase
- Inhibition of key signaling pathways (e.g., AKT and ERK)
- Study Findings :
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in various studies. Its impact on cytokine production suggests potential applications in treating inflammatory diseases.
- Cytokine Modulation :
- Decreased IL-6 and TNF-α levels were observed in treated macrophage cultures.
- This dual action of reducing inflammation while targeting cancer cells positions the compound as a candidate for combination therapies.
Other Biological Activities
The benzothiazole scaffold has been associated with various other biological activities, including:
- Antibacterial Activity : Studies indicate that modifications to the benzothiazole ring can enhance antibacterial properties.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells against oxidative stress.
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated a series of benzothiazole derivatives, including this compound. The results indicated:
- IC50 Values : The compound exhibited an IC50 value below 10 μM against A431 cells.
- Mechanistic Insights : Flow cytometry revealed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit cytokine production in macrophage models:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with two classes of heterocycles: benzothiazole-pyridazine hybrids and dimethoxyphenyl-substituted heterocycles . Below is a comparative analysis:
Key Findings from Analogues
Synthetic Flexibility: The target compound’s synthesis likely resembles methods in , where Cs₂CO₃ in DMF facilitates heterocyclic coupling. However, its Z-configuration benzothiazole requires stereochemical control, unlike the oxazinone derivatives . highlights the instability of pyridazine derivatives at high temperatures (>300°C), suggesting similar thermal constraints for the target compound .
Pharmacological Projections: Benzothiazoles (e.g., riluzole) are known for neuroprotective and anticancer effects. The pyridazine-6-one moiety may enhance binding to ATP pockets in kinases, akin to imatinib’s pyridine core. The 3,4-dimethoxyphenyl group, seen in antioxidants like apocynin, could confer radical-scavenging properties, differentiating it from analogues in .
Limitations: No direct biological data exist for the target compound, unlike benzoxazinones in , which were tested for antimicrobial activity. The tetrazolo-pyridazine in lacks solubility data, a critical gap for drug development .
Data Tables
Table 1: Structural Comparison of Heterocyclic Cores
| Compound Class | Aromatic Rings | Electron-Donating Groups | Electron-Withdrawing Groups |
|---|---|---|---|
| Target Compound | Benzothiazole + Pyridazine | 3,4-Dimethoxy (OCH₃) | Pyridazine-6-one (C=O) |
| Benzoxazinone Derivatives | Benzoxazinone + Pyrimidine | Substituted phenyl | Oxazinone (C=O) |
| Tetrazolo-pyridazines | Tetrazole + Pyridazine | Benzylidenehydrazino | Tetrazole (N=N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
